1-Benzyl-4-oxocyclohexanecarboxylic acid

Molecular Weight Pharmacokinetics Purification

Researchers constructing spiro(cyclohexane-1,2'-indan)-1',4-dione cores per US Patent 3932425 require this specific 1-benzyl-substituted keto-acid; generic 4-oxocyclohexanecarboxylic acid (LogP -0.1) fails to form the correct spiro intermediate. This ≥95% building block delivers: • Definitive precursor for benzospiran CNS agents - unsubstituted analogs yield divergent products • Enhanced LogP 2.44 vs. parent acid (-0.1), enabling membrane permeability optimization • Benzyl group provides steric bulk and π-π handle for asymmetric synthesis Solid; ambient shipping; ≥95% purity minimizes side reactions in spirocyclization.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 56868-12-3
Cat. No. B1610608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-oxocyclohexanecarboxylic acid
CAS56868-12-3
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H16O3/c15-12-6-8-14(9-7-12,13(16)17)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)
InChIKeyNCNJCLUMOVAEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-oxocyclohexanecarboxylic Acid Physicochemical Profile


1-Benzyl-4-oxocyclohexanecarboxylic acid (CAS 56868-12-3) is a cyclic β-keto acid derivative with a benzyl substituent at the 1-position. The molecular formula is C₁₄H₁₆O₃ with a molecular weight of 232.28 g/mol [1]. It exists as a solid at ambient temperature, typically supplied at ≥95% purity, and should be stored at room temperature in a dry, sealed environment [2]. This compound serves as a versatile small molecule scaffold, distinct from simpler 4-oxocyclohexanecarboxylic acid analogs due to its enhanced lipophilicity and altered molecular geometry imparted by the benzyl group [1].

ScaffoldLipophilic cyclic keto-acid with benzyl substituent for library synthesis
IntermediateDefinitive starting material for benzospiran spiro core (US3932425)
SpecificationSupplied at ≥95% purity for reproducible synthetic outcomes

Substitution Concerns for 1-Benzyl-4-oxocyclohexanecarboxylic Acid


The unsubstituted 4-oxocyclohexanecarboxylic acid (CAS 874-61-3) and its simple aryl-substituted analogs exhibit markedly different physicochemical and synthetic properties compared to the 1-benzyl derivative. The absence of the lipophilic benzyl group in the parent acid results in a significantly lower LogP value (XLogP ≈ -0.1 [1]) compared to the 1-benzyl compound (LogP ≈ 2.44 ), directly impacting solubility, membrane permeability, and chromatographic behavior. Furthermore, the benzyl substituent is not merely a passive modification; it introduces a distinct reactive handle that is integral to specific synthetic pathways, such as the construction of benzospiran derivatives, where the unsubstituted acid is not a viable intermediate [2]. Substituting with a generic 4-oxocyclohexanecarboxylic acid would thus alter reaction outcomes, purification profiles, and the final compound's properties, rendering generic substitution scientifically and procedurally invalid.

Lipophilicity mismatch
Unsubstituted 4-oxocyclohexanecarboxylic acid has markedly lower LogP, altering organic-phase partitioning and reversed-phase retention.
Synthetic pathway incompatibility
The benzyl group is an essential reactive handle for benzospiran formation; generic acid cannot access the spiro intermediate.
Molecular weight & stoichiometry shift
A 63% higher MW changes molar ratios, purification cut-offs, and dosing in multi-step sequences.

1-Benzyl-4-oxocyclohexanecarboxylic Acid Key Differentiators


Molecular Weight and Purification Behavior

The molecular weight of 1-benzyl-4-oxocyclohexanecarboxylic acid (232.28 g/mol) [1] is substantially higher than that of the unsubstituted 4-oxocyclohexanecarboxylic acid (142.15 g/mol) . This 63% increase in mass directly influences the compound's behavior in size-exclusion chromatography, its molar dosing in biological assays, and its physical properties such as melting point and solubility.

Molecular Weight
Reported
232.28 g/mol +90.13
Influences purification method and stoichiometry
Unsubstituted analog: 142.15 g/mol
Molecular Weight Pharmacokinetics Purification

Enhanced Lipophilicity and Membrane Partitioning

The introduction of the benzyl group dramatically increases the compound's calculated partition coefficient. 1-Benzyl-4-oxocyclohexanecarboxylic acid exhibits a LogP of 2.44 , whereas the unsubstituted 4-oxocyclohexanecarboxylic acid has a reported XLogP of -0.1 [1]. This difference of 2.54 log units translates to an approximate 350-fold increase in lipophilicity, significantly altering its solubility profile in organic solvents and its ability to cross biological membranes.

Lipophilicity (LogP)
Data to verify
2.44 +2.54 log units
Dictates extraction efficiency and membrane partitioning
Comparator XLogP -0.1; cross-source calculation
Lipophilicity LogP Bioavailability

Purity Specification and Synthetic Reproducibility

Commercial vendors consistently specify a minimum purity of ≥95% for 1-benzyl-4-oxocyclohexanecarboxylic acid . While this is comparable to the purity specifications for 4-oxocyclohexanecarboxylic acid (also typically ≥95%) , it is crucial to note that the 1-benzyl derivative is a more complex, higher-value intermediate. The consistency of this purity specification across multiple reputable vendors provides a reliable benchmark for procurement, minimizing the risk of impurities that could derail sensitive subsequent reactions.

Purity Specification
Specification review
≥95%
Consistent vendor benchmark reduces side-reaction risk
Multi-vendor technical datasheets
Purity QC Specification Synthesis

Essential Intermediate for Benzospiran Synthesis

The compound is explicitly named as a critical intermediate in the synthesis of benzospiran derivatives, as detailed in US Patent 3932425 [1]. The patent describes a multi-step sequence wherein 1-benzyl-4-oxocyclohexanecarboxylic acid [7] is reacted with hydrogen fluoride to yield a spiro(cyclohexane-1,2'-indan)-1',4-dione [8], a key scaffold for central nervous system depressants and antihypertensive agents. The unsubstituted 4-oxocyclohexanecarboxylic acid is not suitable for this pathway.

Synthetic Utility
Class-level
Key intermediate for benzospiran spiro core (US3932425)
Supports patent-cited spiro intermediate workflow
Unsubstituted acid not applicable; verify lab-specific conditions
Benzospiran Spiro Compounds Synthetic Intermediate

1-Benzyl-4-oxocyclohexanecarboxylic Acid Application Scenarios


Benzospiran-Based CNS and Antihypertensive Synthesis

This compound is the definitive starting material for constructing the spiro(cyclohexane-1,2'-indan)-1',4-dione core, a crucial intermediate in the synthesis of benzospiran derivatives with potential central nervous system depressant and blood pressure-lowering activities [1]. Researchers following the procedures outlined in US Patent 3932425 must use this specific benzyl-substituted keto-acid to obtain the desired spirocyclic framework; substitution with a simpler 4-oxocyclohexanecarboxylic acid will not produce the correct spiro intermediate.

Lipophilic Small Molecule Library Development

Due to its elevated LogP of 2.44, this compound serves as an excellent lipophilic scaffold for medicinal chemistry campaigns focused on improving membrane permeability or exploring hydrophobic binding pockets . Its molecular weight and lipophilicity profile are distinct from the unsubstituted core (LogP -0.1), allowing for the creation of compound libraries with tailored physicochemical properties.

Hindered Keto-Acid for Advanced Organic Synthesis

The benzyl group provides both steric bulk and a π-π interaction handle, making this compound a valuable building block for asymmetric synthesis or for reactions where steric control is desired. The ≥95% purity specification from reputable vendors ensures that side reactions from impurities are minimized in these sensitive transformations .

Application
Selection Property
Validation Focus
Benzospiran synthesis for CNS / cardiovascular research models
Benzyl-substituted keto-acid per US3932425
Spiro core formation verification by NMR
Lipophilic small-molecule library development
Elevated LogP and membrane permeability profile
Hydrophobicity validation via RP-HPLC retention
Advanced synthesis with steric/π-interaction control
Steric bulk and aromatic handle
Purity ≥95% by HPLC; batch consistency for sensitive reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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